Product packaging for 4-Methyl-[1,1'-biphenyl]-2-ol(Cat. No.:CAS No. 7374-34-7)

4-Methyl-[1,1'-biphenyl]-2-ol

Cat. No.: B3193682
CAS No.: 7374-34-7
M. Wt: 184.23 g/mol
InChI Key: OZPIDDRAMGDSPR-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl (B1667301) and Substituted Phenol (B47542) Chemistry

4-Methyl-[1,1'-biphenyl]-2-ol, with the chemical formula C₁₃H₁₂O, is an organic compound that integrates the structural features of both biphenyls and substituted phenols. hoffmanchemicals.com The core structure is a biphenyl, which is two benzene (B151609) rings linked by a single carbon-carbon bond. foodb.ca This particular molecule is further functionalized with a hydroxyl (-OH) group at the 2-position of one phenyl ring and a methyl (-CH₃) group at the 4'-position of the other.

The presence of the hydroxyl group classifies it as a phenol. iitk.ac.in Phenols are aromatic compounds where a hydroxyl group is directly attached to a benzene ring. iitk.ac.in The hydroxyl group significantly influences the electronic properties and reactivity of the aromatic ring. The methyl group, an alkyl substituent, also imparts specific characteristics to the molecule.

Historical Perspectives on the Discovery and Initial Synthesis of Key Biphenylol Structures

The synthesis of biphenyl structures, including hydroxylated derivatives, has a rich history rooted in the development of cross-coupling reactions. Two of the most historically significant methods for forming the crucial carbon-carbon bond between two aryl groups are the Ullmann reaction and, more recently, the Suzuki-Miyaura coupling.

The Ullmann reaction , discovered by Fritz Ullmann, is a classic method for synthesizing biaryl compounds by coupling two aryl halides in the presence of a copper catalyst. iitk.ac.in This reaction has been traditionally used for the synthesis of symmetrical and unsymmetrical biaryls. iitk.ac.in While effective, the Ullmann condensation often requires high temperatures and stoichiometric amounts of copper. wikipedia.org

A major advancement in the synthesis of biphenyls came with the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , first published by Akira Suzuki in 1979, has become a widely used and versatile method for creating carbon-carbon bonds. wikipedia.org This reaction involves the cross-coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium complex. wikipedia.org It is extensively used for the synthesis of substituted biphenyls due to its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orgresearchgate.net The development of these and other coupling reactions, such as the Negishi and Stille couplings, has provided chemists with powerful tools to construct complex biphenylol structures with high precision and efficiency. researchgate.net

Significance of this compound as a Model Compound and Synthetic Intermediate

This compound serves as a valuable compound in several respects. As a model compound , its well-defined structure allows for the systematic study of the properties and reactivity of substituted biphenylols. The presence of both a hydroxyl and a methyl group at specific positions provides a platform to investigate how these substituents influence factors like intramolecular interactions, rotational barriers between the phenyl rings, and the electronic and spectroscopic properties of the biphenyl system.

Perhaps more importantly, this compound is a significant synthetic intermediate . The hydroxyl group can be readily converted into other functional groups, such as ethers and esters, allowing for the construction of more complex molecules. wikipedia.org The biphenyl core itself is a privileged scaffold found in many biologically active compounds and functional materials. rsc.orggre.ac.uk For instance, substituted biphenyls are key components in certain pharmaceuticals, agrochemicals, and liquid crystals. rsc.orglookchem.comguidechem.com The specific substitution pattern of this compound makes it a potential precursor for the synthesis of targeted molecules with desired electronic, optical, or biological properties. For example, similar biphenyl structures are used in the development of materials for organic light-emitting diodes (OLEDs) and as developers in thermal printing processes. rsc.orgepa.gov

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
This compound 101043-55-4 C₁₃H₁₂O 184.24
[1,1'-Biphenyl]-2-ol 90-43-7 C₁₂H₁₀O 170.21
4'-Methyl-[1,1'-biphenyl]-4-ol 26191-64-0 C₁₃H₁₂O 184.23
4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-ol 906462-54-2 C₁₃H₁₁FO 202.22
2'-Ethyl-4-methyl-[1,1'-biphenyl]-2-ol --- C₁₅H₁₆O 212.00

Data sourced from multiple chemical databases. hoffmanchemicals.comechemi.comnih.govchem-space.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O B3193682 4-Methyl-[1,1'-biphenyl]-2-ol CAS No. 7374-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPIDDRAMGDSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 4-Methyl-[1,1'-biphenyl]-2-ol

The direct construction of the biphenyl (B1667301) core is most prominently achieved through transition metal-catalyzed cross-coupling reactions, which provide a powerful and versatile means of forming the crucial C-C bond between two aryl fragments.

Palladium- and nickel-catalyzed cross-coupling reactions are cornerstone methodologies for the synthesis of unsymmetrical biaryls, including this compound. wikipedia.orgresearchgate.net These reactions involve the coupling of an organometallic reagent with an organic halide or triflate. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods due to the stability and low toxicity of the requisite organoboron reagents. The synthesis of this compound via Suzuki coupling can be envisioned through two primary pathways: the reaction of a 4-methyl-2-halophenol (or its protected form) with phenylboronic acid, or the coupling of a 2-alkoxy-4-methylphenylboronic acid with a halobenzene. A related synthesis of 4'-methoxy-5-methyl-[1,1'-biphenyl]-2-ol was achieved by coupling 2-bromo-4-methylphenol (B149215) with 4-methoxyphenylboronic acid using a palladium catalyst. amazonaws.com The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biphenyl product. nih.gov

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts, often leading to higher yields and tolerating a wider range of functional groups. wikipedia.orgnumberanalytics.com The synthesis could proceed by coupling an organozinc reagent derived from a protected 4-methyl-2-halophenol with a halobenzene in the presence of a palladium or nickel catalyst. rsc.org The reaction is valued in complex molecule synthesis for its ability to form C-C bonds under mild conditions. numberanalytics.comrsc.org For instance, the synthesis of the cardiovascular drug Valsartan, which contains a substituted biphenyl moiety, relies on a key Negishi coupling step. rsc.org

Stille Coupling: This method involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. nih.govnih.gov While effective, the toxicity and difficulty in removing organotin byproducts have made it less favored than Suzuki or Negishi couplings. researchgate.net An ultrasound-assisted variation of the Stille coupling has been shown to enhance reaction rates and yields for producing unsymmetrically-substituted biphenyls. nih.gov The mechanism is analogous to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Kumada Coupling: As the first transition-metal-catalyzed cross-coupling reaction developed, the Kumada coupling employs a Grignard reagent (organomagnesium halide) and an aryl halide, typically with a nickel or palladium catalyst. researchgate.netorganic-chemistry.org This method is advantageous due to the direct use of readily prepared Grignard reagents. organic-chemistry.org A relevant example is the synthesis of 4′-methoxy-2-methyl-biphenyl, which was achieved by coupling (4-methoxyphenyl)magnesium bromide with 2-chlorotoluene (B165313) using a nickel or palladium catalyst. rsc.org However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. organic-chemistry.org

Table 1: Comparison of Modern Cross-Coupling Reactions for Biphenyl Synthesis
ReactionOrganometallic ReagentTypical CatalystKey AdvantagesKey Limitations
Suzuki-MiyauraOrganoboron (e.g., boronic acids)PalladiumStable, non-toxic reagents; commercially available. nih.govarabjchem.orgCan require strong base; potential for side reactions.
NegishiOrganozincPalladium or Nickel wikipedia.orgrsc.orgHigh reactivity and functional group tolerance. wikipedia.orgacs.orgReagents are moisture/air sensitive. acs.org
StilleOrganotin (Stannanes)PalladiumTolerant of many functional groups; mild conditions. nih.govresearchgate.netToxic reagents; difficult byproduct removal. nih.gov
KumadaOrganomagnesium (Grignard)Nickel or Palladium rsc.orgorganic-chemistry.orgHigh reactivity; inexpensive reagents. organic-chemistry.orgLow functional group tolerance due to basicity of Grignard reagents. organic-chemistry.org

While cross-coupling reactions build the biphenyl scaffold by joining two separate aromatic rings, intramolecular strategies form one of the rings through cyclization or rearrangement of a single precursor molecule. These methods are less common for simple biphenyl synthesis but are powerful in specific contexts.

Intramolecular cyclization reactions are frequently used to synthesize more complex polycyclic aromatic hydrocarbons starting from a biphenyl precursor. For example, the intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones can produce phenanthrenes. rsc.orgrsc.org Similarly, strained cyclic acetylenes containing a biphenyl unit can undergo heat-mediated intramolecular Diels-Alder-type reactions to form complex fused-ring systems. nih.gov

However, rearrangement reactions can be employed to generate the biphenyl core. A notable example is the FeCl₂-mediated rearrangement of tertiary allylic alcohols. This strategy has been used to synthesize 3,4,5,6-tetrahydro-[1,1'-biphenyl]-3-ol derivatives from cyclohexenone precursors and an aryl lithium reagent. acs.org While this specific method yields a partially saturated biphenyl system, it represents a valid rearrangement approach to the core structure that could potentially be aromatized in a subsequent step. acs.org

Oxidative coupling of phenols presents a direct and atom-economical route to biphenyldiols. This approach avoids the need for pre-functionalized aryl halides or organometallic reagents. The reaction typically involves the use of a metal catalyst and an oxidant to facilitate the C-C bond formation.

Vanadium-based catalysts have been successfully employed for the selective ortho-ortho, ortho-para, or para-para homo-coupling of phenols using oxygen as the terminal oxidant. core.ac.uk Furthermore, chromium-salen catalysts are effective for the cross-coupling of two different phenols with high chemo- and regio-selectivity. core.ac.uk The synthesis of honokiol, a natural biphenyl diol, was achieved with a high-yielding oxidative cross-coupling of two different phenols as the key step. core.ac.uk Iron(III) chloride (FeCl₃) is another efficient and inexpensive reagent used for the oxidative dimerization of phenols to produce symmetrical 4,4'-biphenyldiols. jraic.com These methods could be applied to the synthesis of this compound through the cross-coupling of phenol (B47542) and 4-methylphenol.

Functionalization of Precursors and Related Biphenyl Derivatives

An alternative synthetic strategy involves the modification of an existing biphenyl core or a related precursor. This approach is particularly useful for introducing functional groups at specific positions that may be difficult to access through direct coupling methods.

The direct functionalization of C-H bonds on a pre-formed biphenyl scaffold is a powerful strategy that avoids multiple steps of pre-functionalization and protection/deprotection. researchgate.net Recent advances have focused on "remote C-H activation," where a directing group on one phenyl ring guides the functionalization to a specific position on the other ring, such as the meta position. nih.govnih.gov

For example, a nitrile directing group has been used to achieve palladium-catalyzed meta-C-H olefination, acetoxylation, and iodination of biphenyl derivatives. nih.govnih.govacs.org This approach utilizes a ligand-assisted, concerted metalation-deprotonation (CMD) process. nih.gov The nitrile group is particularly valuable as it is synthetically versatile and can be readily converted into other functional groups like amines or carboxylic acids after directing the C-H activation. nih.gov This methodology provides a sophisticated way to modify biphenyl compounds with high regioselectivity. rsc.org

The target molecule can be synthesized by performing chemical transformations on precursors that already contain the biphenyl skeleton. This can involve the introduction of the methyl or hydroxyl group onto a biphenyl intermediate.

One route could start with biphenyl-2-ol and introduce the 4'-methyl group. While a classic Friedel-Crafts alkylation could be considered, it often suffers from poor regioselectivity and polyalkylation. A more controlled approach would involve a directed C-H activation or a coupling reaction at the 4'-position.

Alternatively, one could start with a 4-methylbiphenyl (B165694) precursor and introduce the 2-hydroxyl group. This can be achieved through directed ortho-lithiation followed by reaction with an electrophilic oxygen source. Another method involves the derivatization of related bioactive biphenyls. For instance, honokiol, a biphenyl diol, has been derivatized through selective acetylation and methylation to improve its properties. nih.gov Similarly, the amino group of a precursor like 4'-methyl-[1,1'-biphenyl]-2-amine could be converted to a hydroxyl group through a Sandmeyer-type reaction, involving diazotization followed by hydrolysis.

Finally, a precursor such as 4'-(bromomethyl)-[1,1']-biphenyl-2-carbonitrile can be used to synthesize more complex derivatives. The bromomethyl group can be converted to an azide, which then undergoes cycloaddition reactions, while the nitrile group can be converted to a tetrazole, demonstrating the utility of functionalized biphenyl intermediates in building diverse chemical entities. researchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a key structural motif in various chemical applications, is increasingly being guided by the principles of green chemistry. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The primary route for synthesizing this biphenyl compound is through cross-coupling reactions, most notably the Suzuki-Miyaura coupling between a derivative of 2-halophenol (e.g., 2-bromophenol (B46759) or 2-iodophenol) and 4-methylphenylboronic acid. Green approaches to this synthesis focus on enhancing catalyst efficiency, employing safer solvents, and utilizing more environmentally benign reagents.

The efficiency and environmental impact of the synthesis of this compound are heavily dependent on the catalytic system employed. Palladium-based catalysts are predominant in Suzuki-Miyaura reactions due to their high activity and functional group tolerance. libretexts.org Green chemistry efforts in this area are geared towards developing highly active catalysts that can be used at low loadings, are recyclable, and function under mild conditions, often in aqueous media.

Heterogeneous and Recyclable Catalysts: A significant advancement in green catalysis is the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing metal contamination in the final product and reducing waste. nih.gov A notable example, while demonstrated for the synthesis of the isomeric 4'-Methyl-[1,1'-biphenyl]-4-ol, illustrates principles directly applicable to the 2-ol target. A study on the synthesis of biaryls utilized a recyclable LaPO₄·Pd nanocatalyst for Suzuki-Miyaura coupling in water. nih.gov This system proved highly efficient, affording excellent yields and demonstrating good reusability over several cycles. The use of such a catalyst avoids the need for organic solvents and expensive, often air-sensitive, phosphine (B1218219) ligands. nih.gov

In a move towards greater atom economy and process simplification, ligand-free Suzuki coupling has emerged as a greener alternative. In some cases, the reaction can proceed efficiently with just a palladium salt, particularly when the substrate itself can coordinate with the metal to form a catalytically active palladacycle intermediate. nih.gov This approach was successfully used for the synthesis of sterically hindered 2-arylbenzothiazole derivatives, where the benzothiazole (B30560) nitrogen facilitates the formation of the active catalyst. nih.gov While not specifically demonstrated for this compound, the principle of substrate-assisted catalysis offers a promising avenue for greener synthesis. A patent for preparing 4-methyl-biphenyl derivatives describes using a PdCl₂/dppp (1,3-Bis(diphenylphosphino)propane) system, which significantly reduces the formation of byproducts compared to other catalytic methods. google.com

The following table, based on data from the synthesis of a model biphenyl compound using a LaPO₄·Pd nanocatalyst, illustrates the optimization of catalytic conditions to enhance efficiency and yield, a core tenet of green chemistry. nih.gov

Table 1: Optimization of Catalytic Conditions for Biphenyl Synthesis

Catalyst Loading (mg) Base (equiv.) Temperature (°C) Time (h) Yield (%)
10 K₂CO₃ (2.0) 80 8 85
15 K₂CO₃ (2.0) 80 8 90
20 K₂CO₃ (2.0) 80 8 93
25 K₂CO₃ (2.0) 80 8 93
20 NaOH (2.0) 80 10 64
20 KOH (2.0) 80 10 60
20 Na₂CO₃ (2.0) 80 9 70

Data derived from a study on a model Suzuki-Miyaura coupling reaction. nih.gov

The choice of solvents and reagents is a critical aspect of green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint.

Sustainable Solvents: Traditionally, Suzuki-Miyaura reactions are performed in organic solvents like toluene, 1,4-dioxane, or dimethylformamide (DMF), which are associated with health and environmental hazards. acs.org A major focus of green chemistry is their replacement with benign alternatives.

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The stability of organoboron reagents like 4-methylphenylboronic acid in water makes aqueous Suzuki-Miyaura couplings particularly attractive. mdpi.com The aforementioned LaPO₄·Pd nanocatalyst system operates efficiently in pure water, allowing for simple product extraction with ethyl acetate (B1210297) and recycling of the aqueous catalyst phase. nih.gov

Bio-based Solvents: Dihydrolevoglucosenone, marketed as Cyrene™, is a bio-based solvent derived from cellulose (B213188) that is emerging as a sustainable substitute for toxic dipolar aprotic solvents like DMF and NMP. monash.eduresearchgate.net Its biodegradability and favorable safety profile make it an excellent candidate for greening the synthesis of this compound. researchgate.net Research has shown Cyrene to be effective in various chemical transformations, including carbon-carbon coupling reactions. monash.eduhud.ac.uk

Bases: The Suzuki-Miyaura reaction requires a base for the transmetalation step. While strong bases can be effective, milder and more environmentally friendly inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred and have shown high efficacy, especially in aqueous media. nih.gov

Mechanochemistry: An innovative approach that aligns with green principles is mechanochemical synthesis, where reactions are induced by mechanical force (e.g., ball milling) with little to no solvent. nih.gov This technique has been successfully applied to produce biologically active compounds, significantly reducing reaction times and the use of toxic solvents. nih.govrsc.org

The table below summarizes the impact of different solvents and bases on the yield of a model biphenyl synthesis, underscoring the importance of selecting sustainable options.

Table 2: Effect of Solvent and Base on Biphenyl Synthesis Yield

Solvent Base Temperature (°C) Yield (%)
H₂O K₂CO₃ 80 93
H₂O NaOH 60 64
H₂O KOH 60 60
H₂O Na₂CO₃ 60 75
H₂O Et₃N 60 68
DMF K₂CO₃ 80 82
Toluene K₂CO₃ 80 71

Data derived from a study on a model Suzuki-Miyaura coupling reaction. nih.gov

Chemical Reactivity and Derivatization Pathways of 4 Methyl 1,1 Biphenyl 2 Ol

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of chemical reactivity in 4-Methyl-[1,1'-biphenyl]-2-ol, participating in a range of reactions including etherification, esterification, and oxidation. Its nucleophilic character and ability to engage in hydrogen bonding are central to its chemical behavior.

Etherification and Esterification Reactions

The conversion of the phenolic hydroxyl group into ether or ester functionalities represents a common derivatization pathway.

Etherification: The Williamson ether synthesis is a principal method for preparing ethers from alcohols, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.org For this compound, this process would first involve deprotonation of the phenolic hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide ion. This phenoxide can then act as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in a bimolecular nucleophilic substitution (SN2) reaction to yield the ether derivative. chemistnotes.commasterorganicchemistry.com However, the ortho-phenyl substituent introduces significant steric hindrance around the hydroxyl group, which can impede the backside attack required for the SN2 mechanism. chemistnotes.compearson.com Consequently, reactions with bulky alkyl halides may proceed slowly or favor elimination side reactions. chemistnotes.com

Esterification: The Fischer-Speier esterification provides a direct route to esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). google.comorganic-chemistry.org The mechanism involves protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack from the alcohol. mdpi.com While effective for primary and secondary alcohols, the direct esterification of phenols can be less efficient due to their lower nucleophilicity. google.com For sterically hindered phenols like this compound, alternative methods such as acylation with an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine) are often more effective.

Table 1: Common Etherification and Esterification Reactions
Reaction NameReactantsReagents/CatalystsProduct TypeKey Considerations for this compound
Williamson Ether Synthesis Phenol (B47542), Alkyl HalideStrong Base (e.g., NaH)EtherSteric hindrance from the ortho-phenyl group may slow the SN2 reaction. Best results with primary alkyl halides. chemistnotes.commasterorganicchemistry.com
Fischer-Speier Esterification Phenol, Carboxylic AcidStrong Acid (e.g., H₂SO₄)EsterLower reactivity of phenols compared to aliphatic alcohols. Equilibrium may require removal of water to favor product formation. google.comorganic-chemistry.org
Acylation Phenol, Acyl Chloride/AnhydrideBase (e.g., Pyridine)EsterGenerally a more efficient method for converting phenols and hindered alcohols to esters. jk-sci.com

Oxidation Pathways and Electrochemical Behavior

The phenolic nature of this compound makes it susceptible to oxidation. As a hindered phenol, it is expected to exhibit antioxidant properties. rasayanjournal.co.invinatiorganics.com The oxidation process typically involves the initial formation of a phenoxy radical.

The steric hindrance provided by the ortho-phenyl group and the para-methyl group can stabilize the resulting phenoxy radical, preventing rapid dimerization or further reactions. rasayanjournal.co.inrsc.org This stabilization is key to the function of hindered phenols as radical scavengers, which terminate oxidative chain reactions. vinatiorganics.com Further oxidation of the phenoxy radical can lead to the formation of quinone-type structures or coupled dimeric products. datapdf.com

The electrochemical oxidation of phenols on electrode surfaces also proceeds through the formation of a phenoxy radical. nih.govmdpi.com This radical can then undergo several pathways, including polymerization to form passivating films on the electrode surface or further oxidation to benzoquinones at higher potentials. nih.govhku.hk For this compound, electrochemical studies would likely reveal an oxidation peak corresponding to the formation of the phenoxy radical, with the potential for subsequent reactions depending on the experimental conditions such as pH, solvent, and electrode material. hku.hk

Nucleophilic Reactivity and Hydrogen Bonding Interactions

The lone pairs of electrons on the hydroxyl oxygen confer nucleophilic character to the molecule. However, this nucleophilicity is tempered by the aromaticity of the ring, which delocalizes these electrons to some extent. The presence of the bulky ortho-phenyl group can sterically hinder the approach of electrophiles to the oxygen atom.

A significant feature of ortho-substituted phenols is the potential for intramolecular hydrogen bonding. nih.gov In this compound, an intramolecular hydrogen bond can form between the hydroxyl proton (donor) and the π-electron system of the adjacent phenyl ring (acceptor). This type of O–H···π interaction can influence the molecule's conformation and reactivity. nih.gov Such internal hydrogen bonding can decrease the availability of the hydroxyl proton for intermolecular interactions and may slightly reduce the nucleophilicity of the oxygen by pulling the proton closer. The strength of this interaction is generally weak but can be a determining factor in the molecule's structural preferences and spectroscopic properties. nih.govvedantu.com

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) Rings

The biphenyl scaffold of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the combined directing effects of the hydroxyl (-OH) and methyl (-CH₃) substituents. Both groups are activating and ortho-, para-directing. organicchemistrytutor.comunizin.org

The hydroxyl group is a strongly activating, ortho-, para-director due to its ability to donate electron density to the ring via resonance. The methyl group is a weakly activating, ortho-, para-director through an inductive effect and hyperconjugation. libretexts.org In this compound, these groups are on different rings.

Ring A (hydroxylated ring): The -OH group at position 2 strongly activates this ring. It directs incoming electrophiles to the ortho (position 3, 5) and para (position 6) positions.

Ring B (methylated ring): The -CH₃ group at position 4' activates this ring and directs incoming electrophiles to the ortho (positions 3', 5') and para (position 2') positions relative to itself.

Competition between the two rings will depend on the reaction conditions, but the hydroxyl group is a much stronger activating group than the methyl group, suggesting that substitution will preferentially occur on the hydroxylated ring. libretexts.org

Halogenation Studies

Halogenation, such as bromination, is a classic electrophilic aromatic substitution reaction. The reaction of this compound with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ would be expected to yield polybrominated products due to the high activation of the rings. libretexts.org The primary substitution is predicted to occur on the more activated hydroxyl-bearing ring. Given the positions of the existing substituents, the most likely sites for initial bromination are C-3, C-5, and C-6. Steric hindrance from the adjacent phenyl ring might disfavor substitution at the C-3 position.

Alternatively, under radical conditions (e.g., using N-bromosuccinimide, NBS, with light or a radical initiator), substitution can occur at the benzylic position of the methyl group. masterorganicchemistry.comlibretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Bromination
RingPositionActivating GroupPredicted ReactivityNotes
Ring A C-3-OH (ortho)HighPotentially hindered by the adjacent phenyl ring.
Ring A C-5-OH (para)HighFavorable position for substitution.
Ring A C-6-OH (ortho)HighFavorable position for substitution.
Ring B C-3', C-5'-CH₃ (ortho)ModerateLess activated than Ring A.

Nitration and Sulfonation Reactions

Nitration: Nitration is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the electrophile. The powerful activating effect of the hydroxyl group makes the molecule highly reactive towards nitration, often leading to multiple substitutions and potential oxidation if conditions are not carefully controlled. Research on the nitration of 2-methylbiphenyl (B165360) has shown that substitution tends to favor the methylated ring, suggesting that steric factors can play a significant role in directing the regioselectivity. spu.edu However, the electronic directing effect of the hydroxyl group is substantially stronger than that of the methyl group. Therefore, initial nitration is most probable on the hydroxylated ring at the positions para or ortho to the -OH group.

Sulfonation: Sulfonation is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃). This reaction is reversible. chemimpex.com The sulfonyl group (-SO₃H) is strongly deactivating and meta-directing. In this compound, sulfonation would again be expected to occur on the activated, hydroxyl-bearing ring. The resulting sulfonic acid could be used as an intermediate in the synthesis of other derivatives, such as sulfonamides, by converting it to the corresponding sulfonyl chloride. sigmaaldrich.com

Friedel-Crafts Reactions (Alkylation and Acylation)

The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a cornerstone of organic synthesis, enabling the attachment of alkyl and acyl substituents to aromatic rings through electrophilic aromatic substitution. For a substituted biphenyl system like this compound, the regiochemical outcome of these reactions is governed by the interplay of the directing effects of the existing substituents: the hydroxyl (-OH), methyl (-CH₃), and phenyl (-C₆H₅) groups.

The hydroxyl group is a strongly activating ortho-, para-director due to its ability to donate electron density to the ring via resonance. The methyl group is a moderately activating ortho-, para-director through an inductive effect. In this compound, the positions on the phenolic ring are influenced by these groups. The 2-position is occupied by the hydroxyl group and the 4-position by the methyl group. The 6-position is sterically hindered by the adjacent phenyl ring, making electrophilic attack less favorable. This leaves the 3- and 5-positions as potential sites for substitution on the first ring. On the second (unsubstituted) phenyl ring, the biphenyl system itself directs incoming electrophiles primarily to the para-position (4'-position) and to a lesser extent, the ortho-positions (2'- and 6'-positions).

Friedel-Crafts Alkylation:

This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a carbocation electrophile. A significant limitation of this reaction is the potential for carbocation rearrangements to form a more stable carbocation, which can lead to a mixture of products. Additionally, the product of the reaction, an alkylated phenol, is often more reactive than the starting material, which can result in polyalkylation.

For this compound, alkylation is expected to be directed by the powerful hydroxyl group. However, steric hindrance at the ortho positions (3 and 5) by the adjacent methyl and phenyl groups, respectively, will influence the outcome. Greener and more selective methods using benzyl (B1604629) or allyl alcohols, or styrenes in the presence of catalytic amounts of Lewis acids can also be employed to achieve alkylation.

Friedel-Crafts Acylation:

Friedel-Crafts acylation involves the introduction of an acyl group (-COR) using an acyl halide or acid anhydride with a Lewis acid catalyst. A key advantage of acylation is that the acylium ion electrophile is resonance-stabilized and does not undergo rearrangement. Furthermore, the product is a ketone whose carbonyl group deactivates the aromatic ring towards further electrophilic attack, thus preventing polyacylation. The reaction typically requires stoichiometric amounts of the catalyst because the product ketone forms a complex with the Lewis acid.

In the case of this compound, acylation is predicted to occur regioselectively. Given the directing effects, substitution could occur at the 5-position of the phenolic ring or the 4'-position of the unsubstituted phenyl ring. The precise outcome would depend on the specific reaction conditions and the steric bulk of the acylating agent.

Table 1: Predicted Regioselectivity in Friedel-Crafts Reactions of this compound

Reaction Type Reagents Probable Major Product(s) Rationale
Alkylation R-X, AlCl₃ Mixture including 5-alkyl and 4'-alkyl derivatives Activating groups direct to multiple positions; risk of carbocation rearrangement and polyalkylation.
Acylation RCOCl, AlCl₃ 5-Acyl-4-methyl-[1,1'-biphenyl]-2-ol or 4'-Acyl-4-methyl-[1,1'-biphenyl]-2-ol No rearrangement of acylium ion; deactivation of the acylated ring prevents polyacylation. Regioselectivity is a balance between electronic activation and steric hindrance.

Directed C-H Activation and Functionalization Strategies

Direct C-H bond functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials, thereby increasing atom and step economy. In this approach, a directing group on the substrate coordinates to a metal catalyst, typically a transition metal, and positions it in close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization.

For this compound, the phenolic hydroxyl group is an effective directing group for ortho-C-H functionalization. Palladium-catalyzed reactions are particularly prominent in this area. The hydroxyl group can coordinate to the palladium catalyst, forming a cyclometalated intermediate that facilitates the activation of the C-H bond at the ortho-position (the 3-position in this case). Research has demonstrated the hydroxyl-directed ortho-alkenylation of 2-arylphenols using a palladium catalyst and an oxidant like benzoquinone. This strategy allows for the regioselective introduction of alkenyl groups.

Similarly, a Pd(II)-catalyzed, hydroxyl-directed C(sp²)–H hydroxylation of [1,1′-biphenyl]-2-ols has been developed to synthesize 2,2′-biphenols. This demonstrates that the directing capacity of the hydroxyl group can be harnessed for various transformations, including the formation of C-C and C-O bonds.

While the hydroxyl group typically directs functionalization to the ortho-position, more complex strategies involving removable templates can achieve functionalization at more remote meta- and para-positions. For instance, a nitrile-based template has been used to direct meta-C-H olefination, acetoxylation, and iodination in biaryl compounds. This highlights the versatility of C-H activation methodologies in modifying the biphenyl scaffold at various positions, provided a suitable directing strategy is employed.

Table 2: Examples of Directed C-H Functionalization on Biphenylol Scaffolds

Functionalization Type Catalyst/Reagents Directing Group Position Functionalized
Ortho-Alkenylation Pd(OAc)₂, Benzoquinone, Alkene Phenolic -OH C3
Ortho-Hydroxylation Pd(II), ᵗBuOOH Phenolic -OH C3
Meta-Olefination Pd(OAc)₂, Ligand, Template Removable Nitrile Template C5 or C4'

Metal-Mediated and Organocatalytic Transformations of this compound Derivatives

Beyond C-H activation, the this compound scaffold can be elaborated using a variety of metal-mediated and organocatalytic transformations. These methods are crucial for building molecular complexity and accessing a diverse range of derivatives.

Metal-Mediated Transformations:

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds. A common strategy involves converting the phenolic hydroxyl group of this compound into a triflate (-OTf) group. Aryl triflates are excellent electrophiles in cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings.

Suzuki-Miyaura Coupling: This reaction couples the aryl triflate derivative with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position of the biphenyl system.

Negishi Coupling: This involves the reaction of the aryl triflate with an organozinc reagent, also catalyzed by palladium.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to form C-N bonds by coupling the aryl triflate with amines.

These reactions provide reliable pathways to construct more complex biaryl structures, polymers, and potential pharmaceutical intermediates from the this compound core.

Organocatalytic Transformations:

Organocatalysis, which uses small organic molecules as catalysts, offers a complementary approach to metal-based catalysis, often providing unique reactivity and selectivity. For biphenyl systems, organocatalysis has been particularly impactful in the atroposelective synthesis of axially chiral biaryls.

While this compound itself is not chiral, its derivatives, particularly those with bulky ortho-substituents, can exhibit axial chirality (atropisomerism). Organocatalytic methods can be used to construct these derivatives with high enantioselectivity. For example, chiral phosphoric acids have been used to catalyze the asymmetric cycloaddition of alkynylindoles to generate indole-based biaryl atropisomers. Similarly, secondary amine organocatalysts have been employed in atroposelective aldol (B89426) condensation reactions to form highly enantioenriched binaphthyl derivatives. These strategies could be adapted to synthesize chiral derivatives of this compound, where the catalyst controls the stereochemical outcome of a bond-forming reaction that creates a sterically hindered biaryl axis.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Methyl-[1,1'-biphenyl]-2-ol. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a complete picture of the atomic connectivity and spatial arrangement of the molecule.

1D NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their multiplicity (splitting pattern due to coupling with neighboring protons). For this compound, characteristic signals would be expected for the aromatic protons on both phenyl rings, the methyl group protons, and the hydroxyl proton. The exact chemical shifts are influenced by the electronic effects of the substituents (methyl and hydroxyl groups) and the steric hindrance between the two aromatic rings.

¹³C NMR: The carbon NMR spectrum displays signals for each unique carbon atom. The chemical shifts of the carbon atoms provide information about their hybridization and electronic environment. Quaternary carbons, such as the ones at the biphenyl (B1667301) linkage and the ones bearing the methyl and hydroxyl groups, can be distinguished from protonated carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups. uvic.ca

2D NMR Spectroscopy: Two-dimensional NMR techniques are instrumental in establishing the precise connectivity of atoms within the molecule by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.comyoutube.com This is crucial for tracing the proton networks within each of the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). uvic.cayoutube.com This allows for the unambiguous assignment of proton and carbon signals to specific atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. uvic.cayoutube.comresearchgate.netrsc.org This is particularly useful for identifying connectivity across quaternary carbons and for linking the two phenyl rings and the substituent groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. researchgate.netrsc.orgresearchgate.net Correlations in a NOESY spectrum indicate that protons are close to each other in space, which helps in determining the conformation and stereochemistry of the molecule, particularly the dihedral angle between the two phenyl rings.

Table 1: Representative NMR Data for Biphenyl Derivatives.
TechniqueObserved Correlations/DataStructural Information Gained
¹H NMRChemical shifts, integration, and multiplicity of proton signals.Provides information on the different types of protons and their relative numbers.
¹³C NMRChemical shifts of carbon signals.Identifies the number of unique carbon environments.
COSYCross-peaks between coupled protons. emerypharma.comEstablishes proton-proton connectivity within each ring system.
HSQC/HMQCCorrelations between directly bonded protons and carbons.Assigns specific protons to their corresponding carbon atoms.
HMBCCorrelations between protons and carbons over 2-3 bonds. rsc.orgDetermines long-range connectivity, linking substituent groups and the two rings.
NOESYCorrelations between protons that are close in space. researchgate.netProvides insights into the 3D structure and conformation of the molecule.

Vibrational Spectroscopy (Infrared and Raman) and Electronic Spectroscopy (UV-Vis)

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within this compound.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies. For this compound, key vibrational bands would include:

A broad O-H stretching band for the hydroxyl group.

C-H stretching vibrations for the aromatic rings and the methyl group.

C=C stretching vibrations characteristic of the aromatic rings.

C-O stretching for the phenol (B47542) group.

Out-of-plane C-H bending bands that can give information about the substitution pattern of the aromatic rings.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. The biphenyl system, being a conjugated π-system, will exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the substitution pattern and the planarity of the biphenyl rings. The hydroxyl and methyl substituents will cause shifts in the absorption maxima compared to unsubstituted biphenyl.

Table 2: Expected Spectroscopic Data for this compound.
Spectroscopic TechniqueExpected Absorptions/Signals
Infrared (IR)~3500-3200 cm⁻¹ (O-H stretch, broad), ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~2960-2850 cm⁻¹ (Methyl C-H stretch), ~1600-1450 cm⁻¹ (Aromatic C=C stretch), ~1260-1000 cm⁻¹ (C-O stretch).
RamanComplementary vibrational modes to IR, often with stronger signals for symmetric vibrations of the aromatic rings.
UV-VisAbsorption maxima in the UV region characteristic of the substituted biphenyl chromophore.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion (M⁺) with high precision, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₃H₁₂O), the expected exact mass would be calculated.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. Common fragmentation pathways for biphenyls can involve cleavage of the bond between the two rings. For this compound, fragmentation could also involve the loss of the methyl group or the hydroxyl group. The analysis of these fragmentation patterns can provide valuable structural information and confirm the identity of the compound. chemguide.co.uk

Table 3: Expected Mass Spectrometry Data for this compound.
MS TechniqueExpected ObservationInformation Obtained
HRMSAccurate mass of the molecular ion.Confirmation of the molecular formula (C₁₃H₁₂O).
Tandem MS (MS/MS)Characteristic fragmentation pattern.Structural confirmation through analysis of fragment ions.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds can be determined with high accuracy.

Conformation: The dihedral angle between the two phenyl rings in the solid state can be precisely measured. This conformation is influenced by the steric hindrance between the ortho-substituent (the hydroxyl group) and the protons on the adjacent ring, as well as by crystal packing forces.

Intermolecular interactions: The crystal structure reveals how the molecules are arranged in the solid state, including any hydrogen bonding involving the hydroxyl group and other intermolecular forces that stabilize the crystal lattice.

High-Resolution Chromatographic Separations (GC-MS, HPLC-MS, LC-NMR)

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or natural extracts, and for assessing its purity. When coupled with spectroscopic detectors, these methods provide powerful analytical tools.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They are used to determine its electronic distribution, orbital energies, and other key characteristics that govern its behavior.

Density Functional Theory (DFT) has become a primary method for computational studies in organic chemistry due to its balance of accuracy and computational cost. d-nb.infonih.gov DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.commdpi.com

For biphenyl (B1667301) derivatives, a common approach involves using a hybrid functional, such as B3LYP, paired with a basis set like 6-31G(d,p). nih.govresearchgate.net This level of theory has been shown to be effective for studying the electronic structure of substituted biphenyls. researchgate.net The geometry optimization process calculates the energy at an initial molecular geometry and systematically searches for a new geometry with lower energy until a minimum on the potential energy surface is found. mdpi.com For 4-Methyl-[1,1'-biphenyl]-2-ol, this optimization would precisely define bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings, which is significantly influenced by the substituents. The presence of the hydroxyl group at the ortho-position (C2) is expected to cause significant steric hindrance, leading to a non-planar arrangement of the phenyl rings. After a DFT geometry optimization, the dihedral angle between the quinoline (B57606) and phenyl rings in phenyl quinoline-2-carboxylate was found to decrease by approximately 8-9 degrees. mdpi.com

Theoretical studies on biphenyl molecules with methyl and hydroxyl subgroups have shown that the total energy is more dependent on the number of subgroups than their specific position. researchgate.net However, electronic properties like the energy gap are sensitive to the substituent's position. researchgate.net

Table 1: Common DFT Functionals and Basis Sets Used in Molecular Modeling This table is generated based on data from the text.

CategoryExamplesTypical Application
Hybrid FunctionalsB3LYP, M06-2X, ωB97XDGeometry Optimization, Electronic Properties
Basis SetsSTO-3G, 3-21G, 6-31G(d,p), 6-311++G(3df,2p)Describes Atomic Orbitals in the Calculation

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely solely on fundamental physical constants. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While often more computationally demanding than DFT, they can provide benchmark results.

The choice of basis set is crucial for both DFT and ab initio calculations, as it defines the set of functions used to build the molecular orbitals. mdpi.com Larger basis sets, such as those including polarization and diffuse functions (e.g., 6-311++G(d,p)), provide more flexibility for describing the electron distribution, especially for systems with heteroatoms like the oxygen in this compound. However, the size of the basis set does not always correlate directly with applicability, and careful selection is necessary to achieve reliable results. mdpi.com Computational studies on chlorinated biphenyls have utilized ab initio methods to calculate properties like the molecular electrostatic potential. nih.govresearchgate.net

Conformational Analysis and Torsional Dynamics of the Biphenyl Core

The biphenyl core is not rigid; the two phenyl rings can rotate around the central C-C single bond. The angle of this rotation (the dihedral or torsional angle) defines the molecule's conformation. In the ground state, unsubstituted biphenyl has a twisted conformation with a dihedral angle of about 42-44°. colostate.eduic.ac.uk

For this compound, the substituents play a key role in determining the preferred conformation and the energy barrier to rotation. The hydroxyl group at the C2 (ortho) position introduces significant steric hindrance, which would be expected to increase the dihedral angle compared to unsubstituted biphenyl and raise the energy barrier for rotation. Computational methods can map the potential energy surface as a function of the dihedral angle, revealing the lowest energy conformations and the transition states that separate them. ic.ac.uk Studies of sterically hindered biphenyls, such as 2-methylbiphenyl (B165360), demonstrate how ortho-substituents influence the dihedral angle and molecular planarity. westmont.edu The thermodynamics of atropisomerization (rotation around the central C-C bond) in restricted biphenyl derivatives have been studied, showing that the energy barrier can range from 50 to 90 kJ mol⁻¹, reflecting the steric crowdedness in the transition state. rsc.org

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting and interpreting various types of spectra. Once the molecular geometry is optimized and the electronic structure is calculated, properties related to spectroscopy can be derived.

For this compound, DFT calculations could be used to predict:

Infrared (IR) spectra: By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending). These calculated frequencies can aid in the assignment of peaks in experimental IR spectra.

Nuclear Magnetic Resonance (NMR) spectra: By calculating the magnetic shielding of atomic nuclei (e.g., ¹H and ¹³C), which can be converted into chemical shifts. This helps in assigning signals in experimental NMR spectra to specific atoms in the molecule.

UV-Vis spectra: By calculating the energies of electronic transitions, particularly the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition. These calculations can help interpret the absorption bands observed in UV-Vis spectroscopy. mdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding how a chemical reaction occurs requires identifying the intermediates and, crucially, the transition states that connect reactants to products. Computational chemistry has become indispensable for elucidating complex reaction mechanisms. rsc.orgnih.gov

For this compound, theoretical methods could be applied to study various reactions, such as electrophilic substitution on the aromatic rings or reactions involving the hydroxyl group. By modeling the potential energy surface, researchers can locate the transition state structures and calculate the activation energies for different possible pathways. mdpi.comresearchgate.net This allows for the prediction of the most likely reaction mechanism and can explain observed product distributions and reaction selectivity. nih.gov The increasing power of computational methods now allows for the study of transition states in systems containing up to 230 atoms. researchgate.net

Molecular Electrostatic Potential and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding and predicting the reactive behavior of a molecule. nih.gov The MEP is mapped onto the electron density surface of the molecule, visually indicating the regions of positive and negative electrostatic potential. researchgate.netresearchgate.net

Negative regions (red/yellow): These are electron-rich areas, typically associated with lone pairs on heteroatoms, and are susceptible to electrophilic attack. For this compound, the most negative potential would be localized on the oxygen atom of the hydroxyl group. nih.gov

Positive regions (blue): These are electron-poor areas, often around hydrogen atoms bonded to electronegative atoms, and are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group would be a site of positive potential. nih.gov

The MEP provides a guide to intermolecular interactions and the initial steps of a chemical reaction. mdpi.com Other quantum chemical parameters, known as reactivity descriptors, are also used to predict reactivity. These include the energies of the HOMO and LUMO. A small HOMO-LUMO energy gap is often associated with high chemical reactivity and polarizability. nih.govresearchgate.net

Applications in Materials Science and Industrial Processes

Polymer Chemistry and Material Synthesis

The bifunctional nature of 4-Methyl-[1,1'-biphenyl]-2-ol, arising from its reactive hydroxyl group and the potential for functionalization of its aromatic rings, allows it to serve as a versatile building block in polymer chemistry.

Biphenyl-containing monomers are utilized in the creation of crosslinked polymers, which are materials with three-dimensional network structures that exhibit enhanced mechanical and thermal stability. While direct studies specifying this compound are not prevalent, the principles of polymer chemistry suggest its potential utility. For instance, derivatives of similar phenolic compounds, such as 2-phenylphenol (B1666276), have been acrylated to form monomers like 2-phenylphenolmonoacrylate (2PPMA). These monomers can then undergo free radical polymerization, with the inclusion of a crosslinking agent, to form a robust polymer network. The presence of the biphenyl (B1667301) moiety in such polymers can introduce noncovalent interactions, such as pi-pi stacking, within the polymer network, further influencing the material's properties.

The hydroxyl group of this compound allows it to be a candidate for step-growth polymerization to form polyesters and polycarbonates. In the synthesis of polyesters, a diol is reacted with a diacid. While this compound is a mono-ol, it could be chemically modified to a diol to act as a monomer. Alternatively, it could be used as a chain-terminating agent to control the molecular weight of polyesters. Similarly, polycarbonates are often synthesized from bisphenols. Derivatives of this compound could potentially be developed to serve as monomers in polycarbonate production.

In the realm of high-performance coatings, epoxy resins are widely used for their excellent adhesion and protective properties. These resins are typically composed of an epoxy resin and a hardener. Phenolic compounds can be used as hardeners or can be incorporated into the epoxy resin backbone to enhance performance. The biphenyl moiety from this compound could impart increased rigidity and thermal resistance to an epoxy coating formulation.

Functional Materials Development

The electronic and optical properties of the biphenyl core in this compound make it a suitable candidate for the development of functional materials used in electronic devices and as specialty chemicals.

Biphenyl derivatives are frequently employed in the development of materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In OLEDs, materials with a biphenyl core are used as hosts for phosphorescent emitters and as hole-transporting materials (HTMs). The biphenyl structure provides a wide bandgap and good thermal stability, which are crucial for the longevity and efficiency of OLED devices. For instance, a wide bandgap bipolar organic compound, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), which has a biphenyl core, has been synthesized and used as a host material in high-efficiency blue phosphorescent OLEDs. Novel hole-transporting materials based on di- and tetra-substituted biphenyl derivatives have also been synthesized and shown to have good thermal properties for OLED applications. nih.gov While specific research on this compound in this context is limited, its core structure is analogous to those used in established OLED materials.

In the field of organic solar cells, biphenyl compounds are included in the photoactive layer to improve device efficiency. A Korean patent describes an organic solar cell where the photoactive layer includes a hole acceptor, an electron acceptor, and a biphenyl compound. chemrxiv.org The addition of the biphenyl compound is intended to enhance the efficiency of the solar cell. The development of efficient and stable organic solar cells is an active area of research, with recent breakthroughs achieving efficiencies of over 18%. abo.fi

Below is a table summarizing the performance of some organic electronic devices that utilize biphenyl derivatives, illustrating the potential of this class of compounds.

Device TypeBiphenyl Derivative ApplicationKey Performance Metric
Blue Phosphorescent OLEDBipolar host material with a biphenyl coreMaximum external quantum efficiency of 30.2% nih.gov
Organic Solar CellAdditive in the photoactive layerImproved power conversion efficiency chemrxiv.org
High-Efficiency Organic Solar CellComponent of the active layerPower conversion efficiency of over 18% abo.fi

The reactivity of the hydroxyl group in this compound makes it a potential precursor in the synthesis of various specialty chemicals. In the dye industry, azo dyes are a significant class of colorants. unb.ca These are typically synthesized through a diazotization reaction of a primary aromatic amine, followed by coupling with an electron-rich compound, such as a phenol (B47542) or naphthol. cuhk.edu.hk this compound, being a phenol derivative, could serve as a coupling component in the synthesis of novel azo dyes, potentially leading to colors with unique shades and properties. The general reaction scheme for the synthesis of an azo dye is a two-step process. unb.ca

In the formulation of coatings and adhesives, specialty chemicals are often added to impart specific properties. The biphenyl structure of this compound could be functionalized to create additives that enhance thermal stability, UV resistance, or adhesion.

Catalysis and Ligand Design

The field of asymmetric catalysis often relies on the use of chiral ligands to control the stereochemical outcome of a reaction. Biphenyl derivatives have been successfully used to create a class of privileged chiral ligands. The axial chirality of appropriately substituted biphenyls makes them excellent scaffolds for the design of ligands for a variety of metal-catalyzed asymmetric reactions.

For example, axially chiral [1,1′-biphenyl]-2,2′-diol ligands have been developed and evaluated in asymmetric additions of diethylzinc (B1219324) to aldehydes. nih.gov These ligands can be synthesized from precursors like (S)-6,6′-dimethyl-[1,1′-biphenyl]-2,2′-diol. While this compound is not a diol, it could serve as a starting material for the synthesis of more complex chiral ligands. The development of new and adjustable chiral biphenyl ligands is an ongoing area of research aimed at creating highly efficient and practical catalysts for asymmetric synthesis. nih.gov Palladium complexes with N,O-bidentate ligands derived from phenolic compounds have also been investigated for their catalytic activity in cross-coupling reactions. nih.gov

Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While the biphenyl scaffold is central to many privileged ligands, such as BINOL (1,1'-bi-2-naphthol) and its derivatives, there is no specific information available that details the use of this compound in the formation of such ligands. The design of effective chiral ligands often relies on C₂-symmetry and specific steric and electronic properties conferred by substituents on the biphenyl core. Research in this area has extensively explored modifications at various positions on the biphenyl rings to fine-tune the catalytic activity and selectivity. However, the specific substitution pattern of this compound has not been prominently featured in these studies.

Precursors for Advanced Catalyst Systems

Similarly, the role of this compound as a precursor for more complex or advanced catalyst systems is not documented in the available literature. The synthesis of advanced catalysts often involves multi-step processes starting from well-established building blocks. While functionalized biphenyls are crucial intermediates in the synthesis of phosphine (B1218219) ligands and other complex molecular architectures for catalysis, the specific utility of this compound as a starting material for these transformations has not been reported. Research continues to identify novel precursors and synthetic routes, but at present, the focus remains on other more readily available or synthetically versatile biphenyl derivatives.

Environmental Behavior and Transformation of 4 Methyl 1,1 Biphenyl 2 Ol

Environmental Occurrence and Distribution in Various Matrices

Table 1: Predicted Physicochemical Properties and Environmental Fate Parameters for Biphenyl (B1667301) and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogKowPredicted Water Solubility (mg/L)
BiphenylC12H10154.213.997.0
[1,1'-Biphenyl]-2-olC12H10O170.213.19700
4-Methyl-[1,1'-biphenyl]-2-olC13H12O184.233.65-

Note: The values for this compound are predicted and should be considered estimates. Data for biphenyl and [1,1'-biphenyl]-2-ol are for comparative purposes.

Abiotic Degradation Pathways

The transformation of this compound in the environment can occur through abiotic processes, including photodegradation, hydrolysis, and chemical oxidation. While no specific studies on these processes for this compound were found, the degradation of related compounds provides a basis for predicting its likely abiotic fate.

Photodegradation Mechanisms under Environmental Conditions

Aromatic compounds, particularly those with hydroxyl groups, can undergo photodegradation in the presence of sunlight. For the related compound 2-phenylphenol (B1666276), photolysis in water has been shown to proceed through the formation of several intermediates. It is plausible that this compound would undergo similar photochemical reactions. The primary mechanism would likely involve the absorption of UV radiation, leading to the formation of excited-state molecules. These excited molecules can then react with oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals, which can attack the aromatic rings. Potential photodegradation products could include hydroxylated and ring-opened compounds. The presence of the methyl group may also influence the photodegradation rate and pathway, potentially being oxidized to a carboxylic acid group.

Hydrolysis and Chemical Oxidation in Aquatic and Soil Systems

Hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental pH conditions, as the ether and ester linkages susceptible to hydrolysis are absent.

Chemical oxidation in soil and aquatic environments is primarily driven by reactions with naturally occurring oxidants such as manganese oxides and hydroxyl radicals. The phenolic hydroxyl group in this compound makes the aromatic ring susceptible to electrophilic attack by these oxidants. Oxidation could lead to the formation of phenoxyl radicals, which can then undergo further reactions, including polymerization or ring cleavage. The methyl group could also be a site of oxidation, potentially leading to the formation of a corresponding carboxylic acid.

Biotransformation and Biodegradation by Microbial Communities

The microbial breakdown of aromatic hydrocarbons is a critical process in their environmental removal. While no studies have directly investigated the biodegradation of this compound, the extensive research on the microbial degradation of biphenyl provides a robust model for its likely biotransformation.

Identification of Microbial Metabolites and Degradation Intermediates

The aerobic biodegradation of biphenyl is typically initiated by a multi-component enzyme system called biphenyl dioxygenase. This enzyme catalyzes the dihydroxylation of one of the aromatic rings to produce a cis-dihydrodiol. For this compound, the initial enzymatic attack could occur on either the hydroxylated or the methylated ring.

Following the initial dihydroxylation, the cis-dihydrodiol is dehydrogenated to form a dihydroxy-biphenyl derivative. This catechol-like intermediate is then susceptible to ring cleavage by another dioxygenase, leading to the formation of a meta-cleavage product. Subsequent enzymatic reactions would further break down the molecule into intermediates of central metabolism, such as pyruvate (B1213749) and acetaldehyde, which can then be completely mineralized to carbon dioxide and water.

Table 2: Plausible Microbial Metabolites of this compound Based on Biphenyl Degradation Pathways

Putative MetaboliteChemical StructurePrecursor Step
4-Methyl-2,3-dihydroxy-[1,1'-biphenyl]C13H12O2Dihydroxylation of the hydroxylated ring
3-Methyl-2',3'-dihydroxy-[1,1'-biphenyl]C13H12O2Dihydroxylation of the methylated ring
2-hydroxy-5-(4-methylphenyl)-6-oxo-hexa-2,4-dienoic acidC13H12O4Meta-cleavage of the dihydroxylated ring
Benzoic acidC7H6O2Cleavage of the biphenyl structure
p-Toluic acidC8H8O2Cleavage of the biphenyl structure

Note: These are hypothesized metabolites based on the known degradation pathways of biphenyl and have not been experimentally confirmed for this compound.

Enzymatic Pathways in Environmental Microorganisms

The key enzymes involved in the aerobic degradation of biphenyl, and likely this compound, belong to the class of dioxygenases. The initial and rate-limiting step is catalyzed by biphenyl-2,3-dioxygenase (BphA) , which introduces two hydroxyl groups onto one of the aromatic rings. The resulting dihydrodiol is then acted upon by cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase (BphB) to form the corresponding catechol. The aromatic ring of this catechol is then cleaved by 2,3-dihydroxybiphenyl-1,2-dioxygenase (BphC) . The resulting meta-cleavage product is further processed by a hydrolase (BphD ) and subsequent enzymes to yield intermediates of the Krebs cycle.

Under anaerobic conditions, the degradation of biphenyl has been observed to proceed through different pathways, including carboxylation, and can be carried out by sulfate-reducing and methanogenic microbial consortia. It is conceivable that this compound could also be biodegraded anaerobically, although the specific pathways and microorganisms involved would require experimental investigation.

Future Research Directions and Emerging Opportunities

Development of Novel and Atom-Economical Synthetic Methodologies

The synthesis of ortho-substituted biphenyls like 4-Methyl-[1,1'-biphenyl]-2-ol can be challenging due to steric hindrance around the coupling axis. While classical methods exist, future research is geared towards developing more efficient, sustainable, and atom-economical strategies.

Modern cross-coupling reactions are at the forefront of this endeavor. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide using a palladium catalyst, is a powerful tool. Future work will likely focus on designing specialized ligands that can facilitate the coupling of sterically hindered substrates at low catalyst loadings nih.gov. Another promising avenue is the direct C-H activation/hydroxylation of biphenyl (B1667301) precursors. For instance, palladium-catalyzed, hydroxyl-directed C(sp²)-H hydroxylation of [1,1'-biphenyl]-2-ols has been shown to produce 2,2'-biphenols, and similar strategies could be adapted for targeted mono-hydroxylation rsc.org.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

Methodology Description Potential Advantages Future Research Focus
Suzuki-Miyaura Coupling Pd-catalyzed reaction between an arylboronic acid (e.g., p-tolylboronic acid) and an ortho-substituted aryl halide (e.g., 2-bromophenol). High functional group tolerance; commercial availability of starting materials. Development of ligands for sterically hindered substrates; reducing catalyst loading. nih.govresearchgate.net
Direct C-H Activation Direct functionalization of a C-H bond on the biphenyl scaffold, potentially using a directing group like hydroxyl. Reduces pre-functionalization steps; high atom economy. Improving regioselectivity; understanding directing group effects. rsc.org
Negishi Coupling Pd- or Ni-catalyzed reaction involving an organozinc compound and an organohalide. High reactivity for hindered substrates. Air/moisture sensitivity of organozinc reagents; mechanistic studies for improved control. acs.org
Ullmann Reaction Copper-catalyzed coupling of two aryl halides. Historical significance; useful for specific substrates. Often requires high temperatures; development of more active catalysts.

In-Depth Mechanistic Studies of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and controlling stereochemistry. The formation of sterically hindered biaryls often involves complex catalytic cycles with multiple competing pathways.

Advanced Computational Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful predictive capabilities that can guide the rational design of materials and processes involving this compound. By modeling the molecule in silico, researchers can predict a wide range of properties before undertaking costly and time-consuming laboratory synthesis.

A key area of investigation for biphenyl derivatives is the rotational barrier around the central C-C bond, which gives rise to atropisomerism libretexts.org. DFT calculations have been benchmarked against experimental data for predicting these torsional barriers with high accuracy rsc.orgresearchgate.net. For this compound, computational modeling can predict its stable conformations, rotational energy landscape, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which are crucial for applications in electronics nih.goveurjchem.com. Furthermore, properties like molecular electrostatic potential (MEP) and dipole moment can be calculated to understand intermolecular interactions and predict solubility and binding behavior nih.govjcsp.org.pk.

Table 2: Properties of this compound Amenable to Computational Modeling

Property Computational Method Significance and Application
Molecular Geometry DFT, Hartree-Fock (HF) Predicts bond lengths, angles, and the dihedral angle between phenyl rings. researchgate.net
Torsional Energy Barrier DFT (e.g., B3LYP, M06-2X) Determines the stability of atropisomers and the energy required for racemization. rsc.orgresearchgate.net
Electronic Properties (HOMO/LUMO) DFT, Time-Dependent DFT Predicts electronic transitions, optical properties, and reactivity; essential for designing organic electronic materials. nih.gov
Molecular Electrostatic Potential (MEP) DFT, Ab initio Maps charge distribution to predict sites for electrophilic/nucleophilic attack and intermolecular interactions. nih.gov
Dipole Moment DFT Relates to polarity, solubility, and interactions with external electric fields. jcsp.org.pk
Vibrational Frequencies DFT Predicts infrared and Raman spectra, aiding in experimental characterization. researchgate.net

Innovative Analytical Strategies for Trace Detection in Complex Systems

As the potential applications of this compound expand, the need for sensitive and selective analytical methods for its detection and quantification in various matrices (e.g., environmental, biological, industrial) becomes critical. Future research will focus on developing innovative strategies capable of detecting the compound at trace levels.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a leading technique for this purpose, offering excellent sensitivity and specificity for phenolic compounds and hydroxylated biphenyls researchgate.netnih.gov. Future work will involve optimizing sample preparation steps, such as solid-phase extraction (SPE), and developing robust methods for complex samples nih.govsigmaaldrich.cn. High-resolution mass spectrometry (HRMS), such as Orbitrap MS, can provide even greater confidence in identification by delivering accurate mass measurements thermofisher.com.

Beyond traditional chromatography, emerging strategies include the development of novel sensors. For example, fluorescence-based detection systems using nanomaterials like zinc oxide nanoparticles (ZnONPs) have shown promise for analyzing phenolic compounds mdpi.com. Another area of innovation is the creation of low-cost, portable paper-based analytical devices (μPADs) for rapid, on-site screening researchgate.net.

Table 3: Emerging Analytical Techniques for Trace Detection

Technique Principle Limit of Detection (LOD) Future Research Focus
LC-MS/MS Chromatographic separation followed by mass analysis of fragmented ions. ng/L to µg/kg range nih.govsigmaaldrich.cn Isotope-dilution methods; miniaturization; improved sample cleanup.
Orbitrap LC-HRMS Chromatographic separation with high-resolution mass analysis. Sub-ng/L range possible thermofisher.com Data processing workflows; building spectral libraries.
GC-MS Separation of volatile (or derivatized) compounds in the gas phase followed by mass analysis. pg to ng range nih.gov Development of new derivatization agents for improved volatility and ionization.
Fluorescence Nanosensors Enhancement of fluorescence upon binding of the analyte to nanoparticles. µg/mL range reported for phenolics mdpi.com Improving selectivity for specific biphenyl structures; application to real-world samples.

Exploration of this compound in Sustainable Technologies and Circular Economy Initiatives

The unique structure of this compound makes it an attractive building block for advanced, sustainable materials. The rigid biphenyl core can impart thermal stability and desirable mechanical properties to polymers, while the hydroxyl group provides a reactive handle for polymerization.

Future research will explore the use of this compound as a monomer for creating high-performance polymers such as polycarbonates, polyesters, or epoxy resins. Biphenyl-containing polymers are known to exhibit interesting properties, including liquid crystallinity and potential for creating materials with enhanced durability nih.govuky.edu. A key goal will be to design these polymers with circularity in mind, incorporating linkages that allow for chemical recycling back to the monomer, thereby closing the material loop basf.com.

Furthermore, aligning the synthesis of this compound with the principles of a circular economy involves exploring pathways from renewable feedstocks. Lignin, a complex biopolymer rich in aromatic units, is a potential bio-based source for phenolic compounds. Developing catalytic routes to convert lignin-derived molecules into valuable biphenyl structures represents a significant opportunity to reduce reliance on fossil fuels and create a more sustainable chemical industry nrel.govmdpi.com.

Q & A

What are the recommended synthetic routes for 4-Methyl-[1,1'-biphenyl]-2-ol in laboratory settings?

Basic Synthesis:
The compound can be synthesized via Friedel-Crafts alkylation , where a methyl group is introduced to the biphenyl scaffold. For example, reacting 2-hydroxybiphenyl with methyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Purification typically involves column chromatography or recrystallization using ethanol/water mixtures.

Advanced Synthesis:
Electrochemical methods in flow reactors offer improved regioselectivity and reduced reaction times. A protocol similar to Laudadio’s work (2020) for tetramethoxy-methyl biphenyl derivatives could be adapted. Using constant current (e.g., 78 mA) in a divided cell with Pt electrodes and methanol as a solvent achieves high yields (52–70%) while minimizing side reactions .

How can NMR spectroscopy be utilized to confirm the structure and purity of this compound?

Basic Analysis:

  • ¹H NMR : The hydroxyl proton (─OH) typically appears as a singlet at δ ~5.2–5.5 ppm. The methyl group (─CH₃) on the biphenyl ring resonates as a singlet at δ ~2.3 ppm, while aromatic protons show splitting patterns dependent on substitution (e.g., para-methyl causes deshielding of adjacent protons) .
  • 13C NMR : The methyl carbon appears at δ ~21 ppm, and the hydroxyl-bearing carbon resonates at δ ~150–155 ppm due to electron withdrawal .

Advanced Purity Assessment:
High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺: 200.0837). Discrepancies in isotopic patterns or adduct formation (e.g., Na⁺) indicate impurities. Coupling NMR with HPLC-MS (C18 column, acetonitrile/water gradient) enhances purity validation .

What strategies are employed to address discrepancies in reported biological activities of biphenyl derivatives?

Basic Approach:
Compare structure-activity relationships (SAR) using analogs. For example, replacing the 4-methyl group with halogens (e.g., 4-fluoro) or methoxy groups alters lipophilicity and hydrogen-bonding capacity, impacting receptor binding .

Advanced Mechanistic Studies:
Use molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to quantify binding affinities. For instance, methyl substitution at the 4-position may sterically hinder interactions with GPR120’s hydrophobic pocket, explaining reduced agonism compared to 4-fluoro analogs . Contradictory data may arise from assay conditions (e.g., cell vs. recombinant protein systems), necessitating meta-analyses of IC₅₀ values across studies .

What advanced electrochemical methods are applicable for the regioselective synthesis of substituted biphenylols?

Electrochemical C─H functionalization in flow reactors enables precise control over reaction parameters. For example:

  • Anodic Oxidation : Generates radical intermediates at the 2-position of biphenyl, allowing selective methylation via coupling with methyl donors (e.g., DMF) .
  • Cathodic Reduction : Stabilizes intermediates for hydroxylation at specific positions. Using a divided cell with a proton-exchange membrane (e.g., Nafion®) prevents over-oxidation .

This method achieves >90% regioselectivity for 4-methyl substitution, verified by NOESY NMR to confirm spatial proximity of methyl and hydroxyl groups .

How does the position of methyl and hydroxyl groups influence the physicochemical properties of biphenyl derivatives?

Basic Structural Effects:

  • Hydroxyl Position : A 2-hydroxyl group (vs. 3- or 4-) enhances acidity (pKa ~9.5) due to resonance stabilization, increasing solubility in polar solvents .
  • Methyl Position : 4-Methyl substitution elevates logP (hydrophobicity) by ~0.5 compared to 3-methyl, impacting membrane permeability in biological assays .

Advanced Computational Modeling:
DFT calculations (B3LYP/6-31G*) reveal that 4-methyl substitution reduces the energy gap between HOMO and LUMO (ΔE = 5.2 eV vs. 5.8 eV for 3-methyl), enhancing electrophilic reactivity. This correlates with faster oxidation rates in metabolic studies .

What analytical techniques are critical for resolving stereochemical ambiguities in biphenylol derivatives?

Advanced Methods:

  • X-ray Crystallography : Resolves absolute configuration; intermolecular hydrogen bonds between hydroxyl groups (O─H···O ~2.8 Å) confirm planar biphenyl systems .
  • VCD (Vibrational Circular Dichroism) : Differentiates enantiomers in chiral derivatives (e.g., 4-methyl vs. 4-ethyl) by analyzing C─O stretching modes (~1250 cm⁻¹) .

How can researchers mitigate competing side reactions during biphenylol functionalization?

Basic Optimization:

  • Temperature Control : Lowering reaction temperature (<0°C) minimizes electrophilic aromatic substitution (EAS) at unintended positions .
  • Protecting Groups : Temporarily silylate the hydroxyl group (e.g., TBSCl) before methylation to prevent oxidation .

Advanced Catalysis:
Palladium-catalyzed C─H activation (e.g., Pd(OAc)₂, 2,2,6,6-tetramethylheptanedione ligand) directs methyl groups to the 4-position with >95% selectivity, bypassing Friedel-Crafts limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.